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Compound of Interest

6-Methoxy-1H-pyrrolo|2,3-
Compound Name:
bjpyridine

cat. No.: B1589788

A Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and
Applications in Drug Discovery

Abstract

6-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-Methoxy-7-azaindole, is a
heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry
sectors. As a derivative of the 7-azaindole scaffold, it serves as a "privileged structure” and a
crucial bioisostere for indole and purine nucleobases. This modification can enhance
physicochemical properties such as solubility and bioavailability, while also providing unique
hydrogen bonding capabilities that are critical for molecular recognition at biological targets.[1]
This technical guide provides a comprehensive overview of the fundamental properties,
synthesis, reactivity, and therapeutic applications of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine,
with a focus on its role as a core fragment in the development of kinase inhibitors. Detailed
protocols, mechanistic insights, and data are presented to support researchers and drug
development professionals in leveraging this versatile molecule.

Core Physicochemical and Spectroscopic
Properties

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature with a defined melting
point, indicating a stable crystalline structure. Its core properties are summarized below.
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Physical and Chemical Identifiers

Property Value Reference
Systematic Name 6—Me.th.oxy—1H—pyrroIo[2,3- )
b]pyridine

Common Name 6-Methoxy-7-azaindole -

CAS Number 896722-53-5 [Sigma-Aldrich]
Molecular Formula CsHsN20 [Sigma-Aldrich]
Molecular Weight 148.16 g/mol [Sigma-Aldrich]
Physical Form Solid [Sigma-Aldrich]
Melting Point 88-89 °C [Sigma-Aldrich]
SMILES COclccc2cec[nH]c2nl [Sigma-Aldrich]
InChiKey LNEHZEFKSUBWTA- [Sigma-Aldrich]

UHFFFAOYSA-N

Computed Properties for Drug Design

Computational modeling is essential in modern drug discovery for predicting a compound's

behavior. The following table outlines key computed properties that inform its potential as a

drug candidate.
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. Significance in Drug
Descriptor Value .
Discovery

Indicates good lipophilicity,
XLogP3 1.6 suggesting potential for

membrane permeability.

Suggests good potential for
Topological Polar Surface Area 37.9 A2 oral bioavailability and cell
(TPSA) ' permeability (typically <140

A2).

The pyrrole N-H group can
Hydrogen Bond Donors 1 engage in crucial hydrogen

bonding with target proteins.

The pyridine nitrogen and
Hydrogen Bond Acceptors 2 methoxy oxygen can act as H-

bond acceptors.

Low number of rotatable bonds

indicates conformational
Rotatable Bonds 1 S o

rigidity, which is often favorable

for binding affinity.

Spectroscopic Characterization

While a comprehensive public spectral database for this specific compound is limited, data for
the parent 7-azaindole scaffold and its derivatives are well-documented. The expected spectral
characteristics are as follows:

e 1H NMR: Protons on the pyridine and pyrrole rings would appear in the aromatic region
(typically & 6.5-8.5 ppm). The methoxy group would present as a sharp singlet around & 3.9-
4.1 ppm. The pyrrole N-H proton would appear as a broad singlet at a downfield chemical
shift (>10 ppm), which is solvent-dependent.

e 13C NMR: Aromatic carbons would resonate in the & 100-160 ppm range. The methoxy
carbon would be observed around & 55 ppm.
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the
molecular formula CsHsN20 with a predicted exact mass of 148.0637 Da. The [M+H]* ion
would be the prominent peak in ESI positive mode at m/z 149.0709.

« Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around
3100-3400 cm™1), C-H stretching (aromatic, ~3000-3100 cm~1), C=C and C=N stretching in
the aromatic region (1400-1650 cm~1), and C-O stretching for the methoxy group (around
1050-1250 cm™1).

Synthesis and Mechanistic Insights

The synthesis of 7-azaindole scaffolds often involves the construction of the pyrrole ring onto a
pre-existing pyridine precursor. Transition-metal-catalyzed cross-coupling reactions are central
to many modern synthetic routes.[2][3] While a specific, published, one-pot synthesis for 6-
Methoxy-1H-pyrrolo[2,3-b]pyridine is not readily available, a highly plausible and adaptable
approach is the Larock indole synthesis, starting from 2-amino-3-iodo-5-methoxypyridine.

Proposed Synthetic Workflow

The following diagram outlines a logical and field-proven workflow for synthesizing the target
compound.
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Caption: Proposed synthetic workflow for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established Larock indole synthesis methodologies.
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Step 1: lodination of 2-Amino-5-methoxypyridine

To a stirred solution of 2-Amino-5-methoxypyridine (1.0 eq) in trifluoroacetic acid (TFA), cool
the mixture to 0 °C.

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC
or LC-MS.

Upon completion, carefully neutralize the mixture with a saturated aqueous solution of
sodium bicarbonate.

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product via column chromatography to yield 2-Amino-3-iodo-5-
methoxypyridine.

Step 2: Palladium-Catalyzed Annulation

To a degassed solution of 2-Amino-3-iodo-5-methoxypyridine (1.0 eq) and
trimethylsilylacetylene (1.5 eq) in DMF, add Pd(PPhs)2Clz (0.05 eq), Cul (0.1 eq), and
triethylamine (3.0 eq).

Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6-8 hours.

After cooling, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) to
the reaction mixture to effect in-situ desilylation and cyclization. Stir for an additional 2 hours
at room temperature.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford
the final product, 6-Methoxy-1H-pyrrolo[2,3-b]pyridine.
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Causality Behind Choices:

o Catalyst System: The Pd(PPhs)2CIl2/Cul system is a classic and robust choice for
Sonogashira coupling, which is the initial step of this domino reaction. Palladium facilitates
the oxidative addition to the aryl iodide, while copper acts as a co-catalyst to facilitate the
transmetalation with the alkyne.

o Base: Triethylamine acts as a base to neutralize the HI generated during the reaction,
preventing catalyst deactivation and driving the reaction forward.

e Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts,
facilitating the reaction.

o Protecting Group: Trimethylsilyl (TMS) is used on the alkyne to prevent self-coupling (Glaser
coupling) and is easily removed with a fluoride source like TBAF to trigger the final
cyclization.

Reactivity and Strategic Functionalization

The 7-azaindole core possesses distinct reactive sites, allowing for selective functionalization.
The pyrrole ring is 1t-electron-rich and susceptible to electrophilic attack (primarily at C3), while
the pyridine ring is 1t-electron-deficient, making it amenable to nucleophilic substitution,
especially after activation (e.g., halogenation).[4]

Protection (SEM, Boc)
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Metal-Catalyzed Cross-Coupling 6-Methoxy- 1H-pyrrolo [2 , 3-b]pyridine
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Caption: Key functionalization sites on the 6-Methoxy-7-azaindole scaffold.

o N1-Position: The pyrrole nitrogen is acidic and can be readily deprotonated. It is often
protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl)
to prevent side reactions and direct reactivity to other positions.[5]

e C3-Position: As the most electron-rich carbon, C3 is the primary site for electrophilic
substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and
halogenation.[4]

e C2, C4, C5-Positions: These positions are less reactive towards direct substitution but can
be functionalized effectively using modern cross-coupling strategies. This typically involves
an initial halogenation (bromination or iodination) followed by Suzuki, Stille, or Buchwald-
Hartwig amination reactions to introduce aryl, alkyl, or amino substituents.[6][7]

Role in Medicinal Chemistry: A Kinase Inhibitor
Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its
structure mimics the adenine hinge-binding motif of ATP, allowing it to form key hydrogen
bonds within the ATP-binding pocket of many kinases.

Mechanism of Action: FGFR Inhibition

Derivatives of this scaffold are potent inhibitors of Fibroblast Growth Factor Receptors
(FGFRSs), a family of receptor tyrosine kinases whose aberrant activation is implicated in
various cancers.[8][9] Co-crystal structures (e.g., PDB: 3C4F) reveal the binding mode.[10]
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Caption: Binding interactions of a 1H-pyrrolo[2,3-b]pyridine inhibitor with the FGFR1 kinase.
As shown in the diagram, the core scaffold acts as the "hinge-binder".[10]

» The pyrrole N-H donates a hydrogen bond to the backbone carbonyl of a glutamate residue
(E562).[10]

» The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone N-H of an alanine
residue (A564).[10]

» Substituents, such as a methoxyphenyl group, can then occupy adjacent hydrophobic
pockets and form additional interactions, like a hydrogen bond with Aspartate 641, to
enhance potency and selectivity.[10]

Applications Across Kinase Families

The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a
wide range of targets beyond FGFR.
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Target Kinase ] Representative
. Therapeutic Area o Reference
Family Derivative ICso

7-25 nM (Compound

FGFR1-3 Oncology [9][10]
4h)
Oncology, Metabolic Data in patent
SIK2 ] ] [WO2015087116A1]
Disease literature
JAK3 Immunology, Potent activity [Biol. Pharm. Bull.
Transplant Rejection demonstrated 2015]
Renal & )
_ Data in patent
SGK-1 Cardiovascular ) [11]
_ literature
Disease

CNS, Inflammatory
PDE4B (Enzyme) . 0.11-1.1 pM [12]
Disease

Safety and Handling

Based on commercially available safety data sheets:

o Hazard Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).

e GHS Pictogram: GHSO07 (Exclamation Mark).

 Signal Word: Warning.

o Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

o Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing
dust. Do not eat, drink or smoke when using this product. Wash hands thoroughly after
handling.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep
containers tightly closed.

Conclusion
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6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a high-value molecular scaffold with a unique
combination of physicochemical properties that make it exceptionally well-suited for drug
discovery. Its ability to act as a bioisosteric replacement for indole, coupled with its proven role
as a kinase hinge-binding element, has cemented its importance in the development of
targeted therapeutics. The synthetic accessibility and numerous sites for strategic
functionalization ensure that this core will continue to be a foundational building block for
creating novel and potent inhibitors for a diverse range of biological targets. This guide
provides the fundamental knowledge base for researchers to effectively utilize this powerful
chemical entity in their programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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